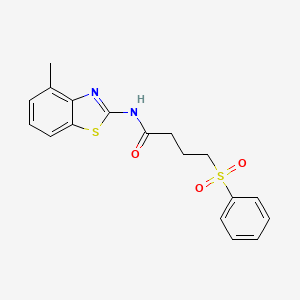

![molecular formula C20H24N2O4S2 B6492671 2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 922982-63-6](/img/structure/B6492671.png)

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene . Benzo[b]thiophene derivatives have been studied for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves a series of chemical reactions . The specific synthesis process for “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is not detailed in the available resources.Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The specific molecular structure of “2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide” is not provided in the available resources.Scientific Research Applications

- Thiophene derivatives, including the compound , have piqued interest as potential biologically active molecules. Researchers investigate their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

- Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering.

- The synthesis of thiophene derivatives remains an active area of research. Researchers employ diverse methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions .

Medicinal Chemistry and Drug Development

Organic Semiconductors and Electronics

Corrosion Inhibition

Synthetic Methodology and Heterocyclic Chemistry

Mechanism of Action

Target of Action

The primary targets of this compound are the Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) enzymes . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria. By inhibiting these enzymes, the compound can disrupt the parasite’s life cycle and prevent the disease.

Mode of Action

The compound interacts with its targets (FP-2 and FP-3 enzymes) through a process known as molecular docking . This involves the compound binding to the enzymes, thereby inhibiting their function. The binding affinity of the compound to these enzymes is remarkable, suggesting a strong interaction .

Biochemical Pathways

Upon binding to the FP-2 and FP-3 enzymes, the compound disrupts the biochemical pathways that these enzymes are involved in. Specifically, it interferes with the parasite’s ability to digest hemoglobin, a process that is crucial for its survival . This disruption of the parasite’s life cycle ultimately leads to its death.

Result of Action

The result of the compound’s action is the inhibition of the Plasmodium falciparum parasite’s life cycle, leading to its death . This makes the compound a potential candidate for the development of new antimalarial drugs.

properties

IUPAC Name |

2-[4-(benzenesulfonyl)butanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c21-19(24)18-15-10-5-2-6-11-16(15)27-20(18)22-17(23)12-7-13-28(25,26)14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEKAZKRVSJVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)

![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)

![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)

![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)

![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)

![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)

![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)